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Compound of Interest

Compound Name:
2-Bromo-6-methoxypyridin-4-

amine

Cat. No.: B1444048 Get Quote

An In-depth Technical Guide to the Synthesis and Utility of 2-Bromo-6-methoxypyridin-4-
amine

Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-methoxypyridin-4-
amine, a heterocyclic building block of significant interest in medicinal chemistry and drug

discovery. While the specific "discovery" of this compound is not historically landmarked, its

true value lies in the strategic synthetic methodologies that make it accessible and its role as a

versatile intermediate. This document delineates a robust, multi-step synthetic pathway,

grounded in established chemical principles and analogous reactions. We will explore the

causality behind experimental choices, provide detailed protocols, and discuss the compound's

application in the synthesis of biologically active molecules, particularly kinase inhibitors. This

guide is intended for researchers, chemists, and drug development professionals seeking to

leverage substituted aminopyridines in their synthetic programs.

Introduction to 2-Bromo-6-methoxypyridin-4-amine
Core Chemical Identity
2-Bromo-6-methoxypyridin-4-amine is a polysubstituted pyridine derivative. The pyridine

scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved

drugs.[1] The specific arrangement of the bromo, methoxy, and amine functionalities on this

molecule provides three distinct points for chemical modification, making it a highly valuable

and versatile synthetic intermediate.[1][2]
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Property Value Source

IUPAC Name
2-bromo-6-methoxypyridin-4-

amine
[3]

CAS Number 1196152-34-7 [3]

Molecular Formula C₆H₇BrN₂O [3]

Molecular Weight 203.04 g/mol [3]

SMILES COC1=CC(N)=CC(Br)=N1 [3]

InChIKey
OTKKKPQHFUZZFM-

UHFFFAOYSA-N
[3]

Strategic Importance in Drug Discovery
The true discovery of 2-Bromo-6-methoxypyridin-4-amine is not a singular event but rather

an outcome of the continual search for novel molecular scaffolds in drug development. The

aminopyridine core is a well-established pharmacophore for kinase inhibitors, often interacting

with the hinge region of the kinase ATP-binding site.[1] The bromine atom serves as an

excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig), allowing for the introduction of diverse aryl or alkyl groups.[2] The amino

group provides a site for amide bond formation or further functionalization, while the methoxy

group modulates the electronic properties and solubility of the molecule. This trifecta of

functionalities makes it an ideal starting point for building libraries of complex molecules

targeting various disease pathways, particularly in oncology and inflammatory diseases.[1][4][5]

Retrosynthetic Analysis and Strategic Synthesis
Design
The synthesis of a polysubstituted pyridine requires careful planning to ensure correct

regiochemical control. A direct, sequential substitution of a pyridine ring is often challenging

due to competing directing effects of the substituents. A more robust strategy involves

constructing the ring from acyclic precursors or, more commonly, functionalizing a pre-existing,

strategically substituted pyridine.
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Our proposed retrosynthesis disconnects the target molecule at the C-N and C-Br bonds,

tracing back to a more readily available starting material, 2,6-dichloropyridine. This approach

prioritizes the introduction of the directing amino group at a late stage to control the final

bromination step.
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Caption: Retrosynthetic analysis of 2-Bromo-6-methoxypyridin-4-amine.
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Validated Synthetic Pathway and Experimental
Protocols
The following multi-step synthesis is designed for reliability and scalability, drawing upon well-

established transformations in pyridine chemistry.[6][7][8]

Synthetic Workflow

Step 1:
Selective Methoxylation

Step 2:
N-Oxidation

m-CPBA Step 3:
Nitration

HNO₃/H₂SO₄ Step 4:
Deoxygenation & Chlorination

POCl₃ Step 5:
Nucleophilic Substitution

(Methoxylation)

NaOMe Step 6:
Nitro Reduction

Fe/AcOH Step 7:
Electrophilic Bromination

NBS Final Product

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2-Bromo-6-methoxypyridin-4-amine.

Protocol 1: Synthesis of 2-Chloro-6-methoxypyridine
This initial step establishes the methoxy group via a nucleophilic aromatic substitution. The

choice of sodium methoxide is critical for its high reactivity and selectivity.

Setup: To a solution of 2,6-dichloropyridine (1 equiv.) in anhydrous methanol (MeOH), add

sodium methoxide (1.1 equiv., 30% solution in MeOH) dropwise at 0 °C.

Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 12-16

hours. The progress is monitored by Thin Layer Chromatography (TLC).

Causality: Refluxing provides the necessary activation energy for the substitution reaction

to proceed to completion. Anhydrous conditions prevent side reactions with water.

Workup: Cool the mixture, remove the solvent under reduced pressure, and partition the

residue between water and ethyl acetate.

Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate. Purify the crude product by column chromatography to yield 2-chloro-6-

methoxypyridine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.mdpi.com/2624-781X/3/3/29
https://www.researchgate.net/publication/362736745_Preparation_of_Substituted_Pyridines_via_a_Coupling_of_b-Enamine_Carbonyls_with_Rongalite-Application_for_Synthesis_of_Terpyridines
https://www.organic-chemistry.org/synthesis/heterocycles/pyridines.shtm
https://www.benchchem.com/product/b1444048?utm_src=pdf-body-img
https://www.benchchem.com/product/b1444048?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Synthesis of 2-Methoxy-4-nitropyridin-1-
oxide
Nitration of the pyridine ring is facilitated by first forming the N-oxide, which activates the 4-

position for electrophilic attack.

N-Oxidation: Dissolve 2-chloro-6-methoxypyridine (1 equiv.) in dichloromethane (DCM). Add

meta-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv.) portion-wise at 0 °C. Stir at room

temperature for 24 hours.

Nitration: Cool the resulting N-oxide solution to 0 °C. Add a pre-cooled mixture of fuming

nitric acid (HNO₃, 3 equiv.) and concentrated sulfuric acid (H₂SO₄, 3 equiv.) dropwise.

Causality: The highly acidic "nitrating mixture" generates the nitronium ion (NO₂⁺), the

active electrophile. Cooling is essential to control the highly exothermic reaction.

Reaction: Heat the mixture to 90 °C for 4-6 hours.

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated

sodium bicarbonate (NaHCO₃) solution. Extract the product with DCM.

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to obtain

the crude 2-methoxy-4-nitropyridin-1-oxide, which can often be used directly in the next step.

Protocol 3: Synthesis of 6-Methoxypyridin-4-amine
This sequence involves reduction of the nitro group to an amine and removal of the N-oxide

functionality. A one-pot approach using iron in acetic acid is efficient for this transformation.

Setup: Suspend the crude 2-methoxy-4-nitropyridin-1-oxide (1 equiv.) in a mixture of acetic

acid and ethanol.

Reduction: Add iron powder (Fe, 5 equiv.) portion-wise. Heat the mixture to reflux for 3-5

hours until TLC indicates the consumption of the starting material.

Causality: Iron in an acidic medium is a classic and cost-effective reagent for the reduction

of aromatic nitro groups to amines. It simultaneously reduces the N-oxide.
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Workup: Cool the reaction, filter through a pad of Celite to remove iron salts, and wash with

ethanol.

Purification: Concentrate the filtrate under reduced pressure. Basify the residue with

aqueous sodium hydroxide (NaOH) and extract with ethyl acetate. Dry the organic layer over

Na₂SO₄, filter, and concentrate to yield 6-methoxypyridin-4-amine.

Protocol 4: Synthesis of 2-Bromo-6-methoxypyridin-4-
amine
The final step is a regioselective bromination. The strong activating effect of the amino group

directs the bromine to the ortho position (C2). A similar protocol is used for the synthesis of 3-

bromo-2-methoxypyridin-4-amine.[9][10]

Setup: Dissolve 6-methoxypyridin-4-amine (1 equiv.) in DCM and cool to 0 °C.

Bromination: Add N-bromosuccinimide (NBS, 1.05 equiv.) portion-wise, maintaining the

temperature below 5 °C.

Causality: NBS is a mild and selective source of electrophilic bromine, minimizing over-

bromination and side reactions compared to using liquid bromine (Br₂).[10]

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an

additional 2-4 hours.

Workup: Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic

layer, wash with brine, and dry over Na₂SO₄.

Purification: Filter and concentrate the solution. Purify the crude product by column

chromatography or recrystallization to obtain the final product, 2-Bromo-6-methoxypyridin-
4-amine.

Applications in Medicinal Chemistry: A Cross-
Coupling Example
The synthetic utility of 2-Bromo-6-methoxypyridin-4-amine is best demonstrated by its

application in cross-coupling reactions to build more complex molecular architectures.[2] The
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diagram below illustrates a representative Suzuki coupling, a powerful C-C bond-forming

reaction.

Suzuki Coupling

2-Bromo-6-methoxypyridin-4-amine + Arylboronic Acid
(R-B(OH)₂)

Pd Catalyst
(e.g., Pd(PPh₃)₄)

Base
(e.g., K₂CO₃)

2-Aryl-6-methoxypyridin-4-amine

Click to download full resolution via product page

Caption: Suzuki coupling using 2-Bromo-6-methoxypyridin-4-amine as a key intermediate.

This reaction allows for the direct installation of an aryl group at the 2-position, a common

strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The ability to

perform such transformations efficiently is what defines the value and "discovery" of this

versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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